molecular formula C5H12FO5PS B6169388 diethyl [(fluorosulfonyl)methyl]phosphonate CAS No. 2731010-66-3

diethyl [(fluorosulfonyl)methyl]phosphonate

Cat. No.: B6169388
CAS No.: 2731010-66-3
M. Wt: 234.19 g/mol
InChI Key: AOBOQGUEYQKQEY-UHFFFAOYSA-N
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Description

Diethyl [(fluorosulfonyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H12FO5PS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(fluorosulfonyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a fluorosulfonyl-containing reagent under controlled conditions. One common method includes the use of fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity. Advanced purification techniques like distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(fluorosulfonyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonate esters, while oxidation and reduction can produce different phosphonic acid derivatives .

Scientific Research Applications

Diethyl [(fluorosulfonyl)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl [(fluorosulfonyl)methyl]phosphonate exerts its effects involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(fluorosulfonyl)methyl]phosphonate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and properties compared to other phosphonates. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

2731010-66-3

Molecular Formula

C5H12FO5PS

Molecular Weight

234.19 g/mol

IUPAC Name

diethoxyphosphorylmethanesulfonyl fluoride

InChI

InChI=1S/C5H12FO5PS/c1-3-10-12(7,11-4-2)5-13(6,8)9/h3-5H2,1-2H3

InChI Key

AOBOQGUEYQKQEY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CS(=O)(=O)F)OCC

Purity

95

Origin of Product

United States

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